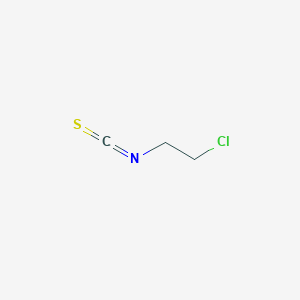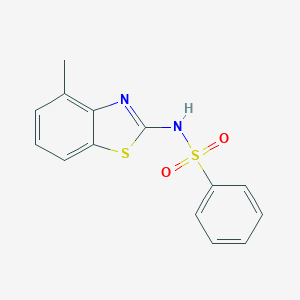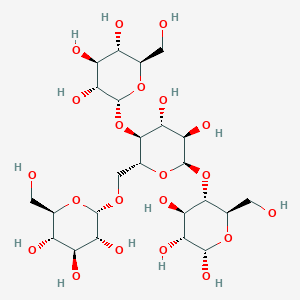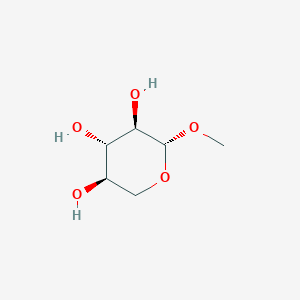
Antimony phosphide
Übersicht
Beschreibung
Antimony phosphide is a chemical compound composed of antimony and phosphorus. It is represented by the chemical formula SbP. This compound is known for its black crystalline solid form and is characterized by its high melting point and low resistivity . This compound is of interest in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimony phosphide can be synthesized through several methods. One common method involves the direct combination of elemental antimony and phosphorus at high temperatures. The reaction typically takes place in a sealed tube to prevent the escape of phosphorus vapors. The reaction can be represented as:
Sb+P→SbP
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature solid-state reactions. The process involves heating a mixture of antimony and phosphorus in a controlled environment to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxygen, this compound can oxidize to form antimony oxide and phosphorus oxide. The reaction can be represented as:
4SbP+5O2→2Sb2O3+2P2O5
Reduction: this compound can be reduced by hydrogen gas to form elemental antimony and phosphine gas:
SbP+3H2→Sb+PH3
Substitution: In substitution reactions, this compound can react with halogens to form antimony halides and phosphorus halides:
SbP+3Cl2→SbCl3+PCl3
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Halogens such as chlorine, bromine, or iodine.
Major Products Formed:
Oxidation: Antimony oxide and phosphorus oxide.
Reduction: Elemental antimony and phosphine gas.
Substitution: Antimony halides and phosphorus halides.
Wissenschaftliche Forschungsanwendungen
Antimony phosphide has several scientific research applications, including:
Chemistry:
- Used as a precursor for the synthesis of other antimony-containing compounds.
- Employed in the study of solid-state reactions and material science.
Biology and Medicine:
- Investigated for potential use in biomedical applications due to its unique properties.
Industry:
- Utilized in the production of semiconductors and electronic devices.
- Applied in the development of advanced materials for energy storage and conversion .
Wirkmechanismus
The mechanism by which antimony phosphide exerts its effects is primarily related to its electronic and structural properties. In semiconductor applications, this compound acts as a material with specific electronic band structures that facilitate the movement of charge carriers. The molecular targets and pathways involved include the interaction of antimony and phosphorus atoms within the crystal lattice, which influences the compound’s electrical conductivity and other properties.
Vergleich Mit ähnlichen Verbindungen
Antimony trisulfide (Sb2S3): A sulfide compound of antimony used in pigments and pyrotechnics.
Antimony trioxide (Sb2O3): An oxide of antimony used in flame retardants and as a catalyst.
Phosphorus trisulfide (P4S3): A phosphorus compound used in the production of safety matches and other applications.
Uniqueness of Antimony Phosphide: this compound is unique due to its combination of antimony and phosphorus, which imparts distinct electronic and structural properties. Unlike other antimony compounds, this compound is particularly valuable in semiconductor applications due to its low resistivity and high melting point. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial use.
Eigenschaften
IUPAC Name |
stibanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAVVKVGAZUUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067157 | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.734 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25889-81-0 | |
| Record name | Antimony phosphide (SbP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25889-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony phosphide (SbP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony phosphide (SbP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




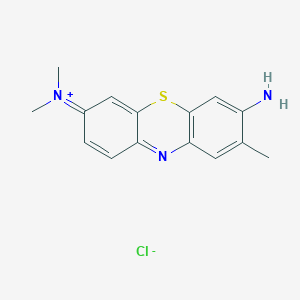
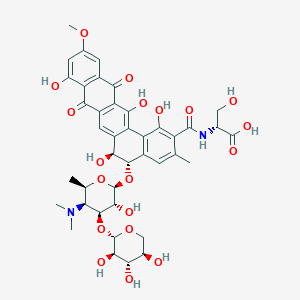
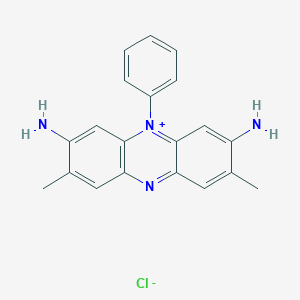

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)
